molecular formula C4H4N2 B050134 Pyrazine CAS No. 290-37-9

Pyrazine

Cat. No. B050134
CAS RN: 290-37-9
M. Wt: 80.09 g/mol
InChI Key: KYQCOXFCLRTKLS-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor" . Pyrazine and a variety of alkylpyrazines are flavor and aroma compounds found in baked and roasted goods .


Synthesis Analysis

Many methods exist for the organic synthesis of pyrazine and its derivatives . Some of these are among the oldest synthesis reactions still in use . In the Staedel–Rugheimer pyrazine synthesis, 2-chloroacetophenone is reacted with ammonia to the amino ketone, then condensed and then oxidized to a pyrazine .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Chemically, pyrazine is stable and non-reactive under normal conditions, although its reactivity can be enhanced under certain conditions, such as the presence of catalysts or high temperatures . Its aromatic nature is due to the conjugated π electrons that traverse the carbon and nitrogen atoms, creating a stable, resonant structure .


Physical And Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Mechanism of Action

Target of Action

Pyrazine, specifically Pyrazinamide, is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .

Mode of Action

Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Biochemical Pathways

Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . In recent past numerous advancements have been taken place to explore their synthetic pathways and biological activities .

Pharmacokinetics

The plasma pharmacokinetics of Pyrazinamide was evaluated following a single course of therapy in patients . Drug levels were monitored using a specific capillary gas chromatographic assay with a 1-ng/ml lower limit of quantitation . In patients treated with doses greater than 50 mg/m^2, the concentration of Pyrazinamide in plasma declined in a distinctly triexponential manner and remained above 1.5 ng/ml for at least 8 h .

Result of Action

Pyrazinamide kills or stops the growth of certain bacteria that cause tuberculosis (TB) . It is a highly specific agent and is active only against Mycobacterium tuberculosis . In vitro and in vivo, the drug is active only at a slightly acid pH . Pyrazinamide gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Action Environment

The host environment plays an indispensable role in the sterilizing action of Pyrazinamide in vivo . The environment influences the antitubercular action of Pyrazinamide .

Future Directions

Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These incredible heterocycles offer promise in medicine .

properties

IUPAC Name

pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2
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DSSTOX Substance ID

DTXSID8049410
Record name Pyrazine
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Molecular Weight

80.09 g/mol
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Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour
Record name Pyrazine
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Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg
Record name Pyrazine
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Solubility

freely soluble in water, organic solvents, very soluble (in ethanol)
Record name Pyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Pyrazine

CAS RN

290-37-9
Record name Pyrazine
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Record name Pyrazine
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Melting Point

54 - 56 °C
Record name Pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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